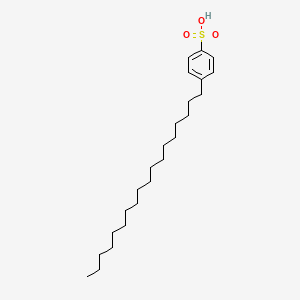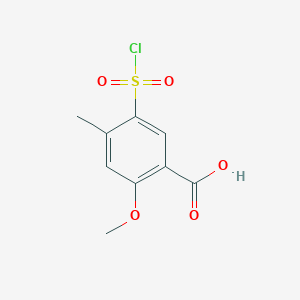
5-(chlorosulfonyl)-2-methoxy-4-methylBenzoic acid
Overview
Description
The compound “5-(chlorosulfonyl)-2-methoxy-4-methylBenzoic acid” is a benzoic acid derivative with a chlorosulfonyl group, a methoxy group, and a methyl group attached to the benzene ring . Benzoic acid derivatives are commonly used in organic synthesis and can have various applications depending on their functional groups .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through substitution reactions involving benzoic acid or its derivatives . The chlorosulfonyl group could potentially be introduced through a reaction with chlorosulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid) with a carboxyl group, a chlorosulfonyl group, a methoxy group, and a methyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the chlorosulfonyl group is typically quite reactive and could participate in various substitution reactions . The carboxyl group could also undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxyl and chlorosulfonyl groups could impact its solubility .Scientific Research Applications
Novel Synthesis and Pharmaceutical Applications
A review focused on the novel synthesis methods of omeprazole and related proton pump inhibitors, providing insight into pharmaceutical impurities and their implications in drug development. The synthesis process involves steps that could be chemically related to the synthesis or modification of compounds like "5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid" in the context of developing pharmaceuticals with improved efficacy and reduced impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Contaminants and Degradation
Research on parabens, which share a benzoic acid core with "5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid," highlights their occurrence, fate, and behavior in aquatic environments. This review offers insights into the environmental impact of chemical compounds, their degradation, and potential for bioaccumulation, which could be relevant for environmental assessments of related chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities of Related Compounds
Gallic acid and chlorogenic acid, both of which are phenolic compounds, have been extensively studied for their anti-inflammatory properties and potential therapeutic applications. Such research demonstrates the broad interest in the biological activities of aromatic compounds, potentially guiding research into similar chemicals (Bai et al., 2020); (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Potential for New Materials and Energy Storage
The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, underlines the interest in utilizing organic compounds for the development of new materials, fuels, and sustainable chemical processes. This area of research could be relevant for exploring the applications of "5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid" in new material synthesis and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
5-chlorosulfonyl-2-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXRQUIXZNBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chlorosulfonyl)-2-methoxy-4-methylBenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




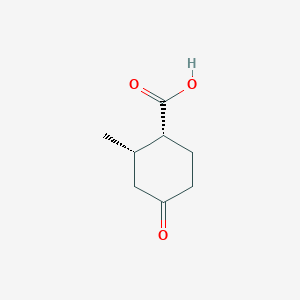
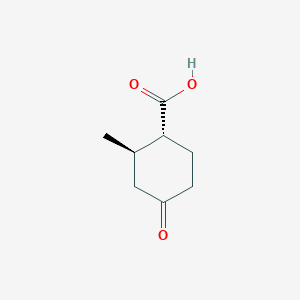

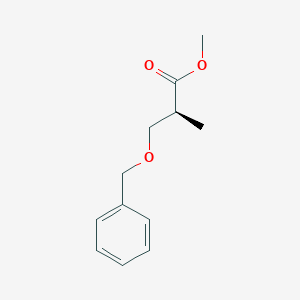


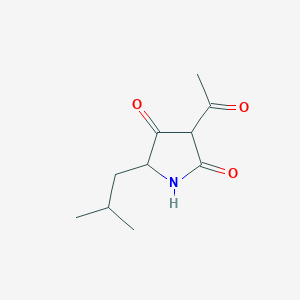
![3-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B3395598.png)


![3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B3395615.png)
